molecular formula C13H16ClNO4S B7754539 2-(Furan-2-yl)-2-((4-methoxyphenyl)sulfonyl)ethan

2-(Furan-2-yl)-2-((4-methoxyphenyl)sulfonyl)ethan

Cat. No.: B7754539
M. Wt: 317.79 g/mol
InChI Key: ONECHPOZGOHXBI-UHFFFAOYSA-N
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Description

2-(Furan-2-yl)-2-((4-methoxyphenyl)sulfonyl)ethan is an organic compound that features a furan ring and a methoxyphenyl sulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Furan-2-yl)-2-((4-methoxyphenyl)sulfonyl)ethan typically involves the following steps:

    Formation of the Furan Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Methoxyphenyl Group: This step might involve a sulfonylation reaction where a methoxyphenyl sulfonyl chloride reacts with the furan derivative in the presence of a base.

    Final Coupling: The final step involves coupling the furan ring with the methoxyphenyl sulfonyl group under specific conditions, possibly using a catalyst.

Industrial Production Methods

Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production. This includes using cost-effective reagents, optimizing reaction conditions for higher yields, and ensuring the process is environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The furan ring can undergo oxidation reactions to form various oxidized derivatives.

    Reduction: The sulfonyl group can be reduced under specific conditions to form sulfoxides or sulfides.

    Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions, particularly at the furan ring or the methoxyphenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) under appropriate conditions.

Major Products

    Oxidation: Oxidized furan derivatives.

    Reduction: Sulfoxides or sulfides.

    Substitution: Substituted furan or methoxyphenyl derivatives.

Scientific Research Applications

    Chemistry: As an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the development of bioactive compounds.

    Medicine: Possible applications in drug development due to its unique structural features.

    Industry: Use in the production of materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(Furan-2-yl)-2-((4-methoxyphenyl)sulfonyl)ethan would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, influencing biochemical pathways. In a chemical context, its reactivity would be determined by the electronic and steric properties of the furan and methoxyphenyl sulfonyl groups.

Comparison with Similar Compounds

Similar Compounds

    2-(Furan-2-yl)-2-(phenylsulfonyl)ethan: Lacks the methoxy group, which might influence its reactivity and applications.

    2-(Thiophen-2-yl)-2-((4-methoxyphenyl)sulfonyl)ethan: Contains a thiophene ring instead of a furan ring, which could alter its chemical properties.

    2-(Furan-2-yl)-2-((4-chlorophenyl)sulfonyl)ethan:

Uniqueness

The presence of both the furan ring and the methoxyphenyl sulfonyl group in 2-(Furan-2-yl)-2-((4-methoxyphenyl)sulfonyl)ethan makes it unique, potentially offering a combination of reactivity and properties not found in similar compounds.

Properties

IUPAC Name

2-(furan-2-yl)-2-(4-methoxyphenyl)sulfonylethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO4S.ClH/c1-17-10-4-6-11(7-5-10)19(15,16)13(9-14)12-3-2-8-18-12;/h2-8,13H,9,14H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONECHPOZGOHXBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)C(CN)C2=CC=CO2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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